1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 2-hydroxy-2-phenylethylamino group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine-2,5-dione core is replaced by a 4-chlorophenyl group.
Attachment of the 2-hydroxy-2-phenylethylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced, followed by the addition of the 2-hydroxy-2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenyl group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-aminopyrrolidine-2,5-dione: Lacks the 2-hydroxy-2-phenylethyl group.
1-(4-bromophenyl)-3-[(2-hydroxy-2-phenylethyl)amino]pyrrolidine-2,5-dione: Substitutes the chlorine atom with a bromine atom.
1-(4-chlorophenyl)-3-[(2-hydroxy-2-methyl)amino]pyrrolidine-2,5-dione: Replaces the phenylethyl group with a methyl group.
Uniqueness
1-(4-CHLOROPHENYL)-3-[(2-HYDROXY-2-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the 4-chlorophenyl and 2-hydroxy-2-phenylethylamino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-hydroxy-2-phenylethyl)amino]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-13-6-8-14(9-7-13)21-17(23)10-15(18(21)24)20-11-16(22)12-4-2-1-3-5-12/h1-9,15-16,20,22H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRLJLXEHHYMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.